Hexadecyl octadecyl phthalate

Description

Overview of Phthalate (B1215562) Esters (PAEs) in Environmental Science and Engineering

Phthalate esters (PAEs), or phthalates, are a class of synthetic organic chemicals produced by reacting phthalic anhydride (B1165640) with an alcohol. frontiersin.org They are primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). wikipedia.org Due to their widespread use in a vast array of industrial and consumer products—including food packaging, cosmetics, medical devices, and building materials—phthalates have become ubiquitous environmental contaminants. frontiersin.orgiwaponline.com A critical characteristic of PAEs is that they are not chemically bound to the polymer matrix, allowing them to leach, migrate, or evaporate into the environment over time. iwaponline.comresearchgate.net This leads to their widespread presence in various environmental compartments such as the atmosphere, water bodies, soil, and sediment. researchgate.netresearchgate.net

In environmental science and engineering, the study of PAEs is significant due to their persistence and potential for bioaccumulation. researchgate.net Their environmental fate is influenced by factors like alkyl chain length; short-chain PAEs are generally more water-soluble and biodegradable, whereas long-chain PAEs are more hydrophobic and tend to adsorb to soil and sediment. frontiersin.orgmst.dk The ubiquitous nature of these compounds has led to measurable levels in diverse environments globally, with compounds like bis(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) being identified as primary pollutants. researchgate.netfrontiersin.org

Academic Significance and Research Gaps for Long-Chain Phthalate Esters

Long-chain phthalate esters (LCPEs), typically defined as those with alkyl chains of six or more carbons, exhibit distinct environmental behaviors compared to their short-chain counterparts. europa.euresearchgate.net Their higher molecular weight, lower vapor pressure, and increased hydrophobicity result in lower water solubility and a greater tendency to partition into organic matter in soil and sediment. frontiersin.orgcanada.ca This makes them less mobile in aqueous environments but more persistent in solid matrices. mst.dk

While short-chain phthalates are often readily biodegradable, the degradation rate decreases as the ester chain length increases. mst.dk Consequently, LCPEs demonstrate lower biodegradability under typical conditions found in wastewater treatment plants, leading to their accumulation in sewage sludge. mst.dk Although bioaccumulation of phthalates in aquatic and terrestrial food chains can be limited by the metabolic capabilities of organisms, which tend to increase at higher trophic levels, the persistence of LCPEs raises concerns. mst.dkvulcanchem.com

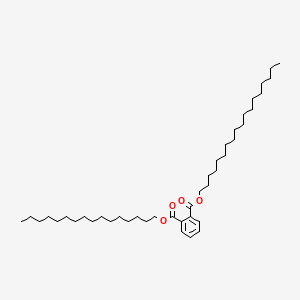

Hexadecyl octadecyl phthalate is a high-molecular-weight phthalate ester with the chemical formula C42H74O4. vulcanchem.com It features long hexadecyl (C16) and octadecyl (C18) alkyl chains attached to the phthalate core. vulcanchem.com This structure results in a very high octanol-water partition coefficient (LogP), suggesting a strong tendency for bioaccumulation. vulcanchem.com

Despite its classification as a long-chain phthalate, a review of scientific literature reveals a significant scarcity of specific research on this compound. vulcanchem.comuni.lucpsc.gov Most environmental studies and toxicological assessments focus on more commonly used phthalates like DEHP, DBP, and di-n-octyl phthalate (DNOP). frontiersin.orgcpsc.gov While general principles of LCPE behavior can be inferred, the absence of direct experimental data for this compound represents a critical knowledge gap. vulcanchem.com This lack of data is a widespread issue for many industrial chemicals, hindering comprehensive risk assessments. dtu.dk There are no available literature data on its environmental occurrence, specific metabolic pathways, or long-term ecological effects. vulcanchem.comuni.lu

Rationale for Comprehensive Research on this compound

The rationale for conducting comprehensive research on this compound is threefold. First, its status as a high-molecular-weight, highly lipophilic compound suggests it may be highly persistent in the environment and prone to bioaccumulation in organisms. vulcanchem.com Second, the general concerns associated with phthalates as a class, including their potential as endocrine disruptors, necessitate a thorough evaluation of all compounds within the family, especially those with high production volumes or potential for human and environmental exposure. iwaponline.comresearchgate.net Finally, the current and significant data gap prevents any meaningful environmental risk assessment. vulcanchem.comdtu.dk Without dedicated studies, its potential impact remains unknown. Research into its synthesis, use, environmental fate, and potential effects is crucial to fill this void and ensure a complete understanding of the environmental burden posed by all phthalate esters.

Structure

2D Structure

Properties

CAS No. |

64084-40-8 |

|---|---|

Molecular Formula |

C42H74O4 |

Molecular Weight |

643.0 g/mol |

IUPAC Name |

1-O-hexadecyl 2-O-octadecyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C42H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34-38-46-42(44)40-36-32-31-35-39(40)41(43)45-37-33-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34,37-38H2,1-2H3 |

InChI Key |

BGJQSDSYIDKLTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Environmental Degradation and Transformation Pathways of Hexadecyl Octadecyl Phthalate

Biotic Degradation Processes

Microbial degradation is the most effective method for eliminating phthalate (B1215562) acid esters (PAEs) from the environment. nih.govd-nb.info Both aerobic and anaerobic microorganisms are capable of breaking down these compounds, typically initiating the process through hydrolysis. d-nb.inforesearchgate.net

Aerobic Biodegradation Pathways of Phthalate Esters

Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes to systematically dismantle the hexadecyl octadecyl phthalate molecule.

The primary step in the aerobic and anaerobic degradation of phthalate esters is the hydrolysis of the ester bonds. d-nb.inforesearchgate.net This reaction is catalyzed by microbial enzymes such as esterases and lipases, which cleave the two ester linkages in a stepwise manner. researchgate.netnih.govmdpi.com

The initial hydrolysis of this compound results in the formation of a monoester intermediate, either mono-hexadecyl phthalate or mono-octadecyl phthalate, and the release of one of the long-chain alcohols (hexadecanol or octadecanol). nih.gov Subsequent hydrolysis of the monoester yields phthalic acid and the second alcohol molecule. researchgate.netresearchgate.net

Table 1: Key Enzymes in the Initial Hydrolysis of Phthalate Esters

| Enzyme Class | Function | Microbial Source Examples |

| Esterases/Hydrolases | Catalyze the stepwise hydrolysis of diester to monoester and then to phthalic acid. | Micrococcus sp., Bacillus sp., Pseudomonas sp. d-nb.inforesearchgate.net |

| Lipases | Exhibit hydrolytic activity towards the ester bonds of phthalates. | Pancreatic lipase (B570770) has been shown to hydrolyze diester phthalates. mdpi.com |

| Carboxylesterases | Convert diester phthalates into their corresponding monoesters. | CES1, CES2 mdpi.com |

Further Degradation of Phthalic Acid and Side-Chain Alcohols

Following the initial hydrolysis, the resulting products—phthalic acid, hexadecanol (B772), and octadecanol—are further metabolized by aerobic microorganisms.

Phthalic Acid Degradation: The aerobic degradation of phthalic acid proceeds through the action of dioxygenase enzymes. nih.govbiorxiv.org These enzymes incorporate molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. ethz.ch This intermediate is then dehydrogenated to form a dihydroxyphthalate, which is subsequently decarboxylated to yield protocatechuate (3,4-dihydroxybenzoate). nih.govresearchgate.net Protocatechuate is a central intermediate that enters established catabolic pathways, where the aromatic ring is cleaved by other dioxygenases, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. nih.govmdpi.com

Side-Chain Alcohol Degradation: The long-chain alcohols, hexadecanol and octadecanol, are readily utilized by many microorganisms as carbon and energy sources. globalsciencebooks.info The degradation pathway typically begins with the oxidation of the alcohol to the corresponding fatty aldehyde by an alcohol dehydrogenase. The aldehyde is then further oxidized to a fatty acid (hexadecanoic acid and octadecanoic acid, respectively). These fatty acids are subsequently broken down through the β-oxidation pathway, generating acetyl-CoA units that can enter the central metabolic pathways of the cell. researchgate.net

Anaerobic Biodegradation Pathways of Phthalate Esters

In the absence of oxygen, a different set of microbial pathways is employed to degrade phthalate esters. While the initial hydrolytic step is similar to the aerobic process, the subsequent degradation of the phthalic acid moiety follows a fundamentally different, oxygen-independent strategy. nih.govd-nb.info

Under anaerobic conditions, the degradation of phthalate is a challenging and often rate-limiting step. biorxiv.orgnih.gov Unlike the aerobic pathway that uses oxygen to activate the aromatic ring, anaerobic bacteria must first activate the phthalic acid molecule. This is achieved by converting one of its carboxyl groups into a thioester, specifically phthaloyl-CoA. nih.govnih.gov This activation can be catalyzed by either an ATP-dependent CoA ligase or a CoA transferase, which transfers a CoA group from a donor like succinyl-CoA. d-nb.inforesearchgate.net

The formation of phthaloyl-CoA is a critical step because it facilitates the subsequent, mechanistically difficult decarboxylation. d-nb.info The activated intermediate, phthaloyl-CoA, is then decarboxylated by the oxygen-sensitive enzyme phthaloyl-CoA decarboxylase (PCD). nih.govnih.gov This reaction removes one of the carboxyl groups as CO₂, yielding benzoyl-CoA. researchgate.netbiorxiv.org

Table 2: Enzymes in the Anaerobic Activation and Decarboxylation of Phthalate

| Enzyme | Reaction Catalyzed | Cofactors/Requirements |

| Phthalate CoA Ligase / CoA Transferase | Phthalate + CoA + ATP → Phthaloyl-CoA + AMP + PPi / Phthalate + Succinyl-CoA → Phthaloyl-CoA + Succinate | ATP (for ligase) researchgate.net |

| Phthaloyl-CoA Decarboxylase (PCD) | Phthaloyl-CoA → Benzoyl-CoA + CO₂ | Prenylated Flavin Mononucleotide (prFMN) d-nb.info |

Benzoyl-CoA Pathway and Ring Cleavage

Benzoyl-CoA is a central and universal intermediate in the anaerobic degradation of a wide variety of aromatic compounds. nih.govoup.comfrontiersin.org Once formed from the decarboxylation of phthaloyl-CoA, it enters the benzoyl-CoA pathway for the complete breakdown of the aromatic ring. nih.govresearchgate.net

The core of this pathway involves the reduction of the aromatic ring by an enzyme complex called benzoyl-CoA reductase. oup.com This key step breaks the aromaticity of the ring, making it susceptible to further degradation. The dearomatized ring then undergoes a series of reactions analogous to β-oxidation, including hydration, dehydrogenation, and hydrolytic cleavage, which ultimately opens the ring structure. oup.com This process breaks the cyclic compound down into aliphatic molecules that can be channeled into the central metabolism of the microorganisms. nih.gov

Microbial Ecology and Enzymatic Mechanisms

The primary route for the elimination of long-chain phthalate esters from the environment is microbial degradation. iwaponline.com While these compounds are generally more resistant to breakdown than their short-chain counterparts, numerous microorganisms have evolved the metabolic capability to utilize them as a source of carbon and energy. canada.ca The biodegradability of PAEs tends to decrease as the length of the ester side chain increases, partly due to steric hindrance and lower bioavailability. nih.gov

Identification and Characterization of Phthalate-Degrading Microbial Strains

Researchers have isolated a diverse array of bacteria from various contaminated environments—including soil, sediment, and activated sludge—that are capable of degrading high-molecular-weight phthalates. These microorganisms often belong to genera known for their metabolic versatility in breaking down xenobiotic compounds. Genera such as Rhodococcus, Gordonia, Arthrobacter, and Bacillus are frequently reported as effective degraders of long-chain PAEs. nih.gov

For instance, studies have successfully isolated bacteria that can use DOP and DEHP as their sole carbon source from soil and sludge samples. canada.canih.gov An efficient DEHP-degrading bacterial strain, Rhodococcus ruber YC-YT1, was isolated from marine plastic debris and demonstrated the ability to completely degrade 100 mg/L of DEHP within three days. nih.gov Similarly, a strain of Bacillus sp. was isolated from activated sludge and shown to be capable of completely degrading DEHP under aerobic conditions. iwaponline.com

The following interactive table summarizes a selection of microbial strains identified for their capacity to degrade long-chain phthalate esters.

Table 1: Examples of Microbial Strains Degrading Long-Chain Phthalate Esters

| Microbial Strain | Degraded Compound(s) | Source of Isolation | Reference(s) |

|---|---|---|---|

| Gordonia sp. GZ-YC7 | DEHP, DOP | Not Specified | cabidigitallibrary.org |

| Gordonia sp. JDC-2 | Di-n-octyl phthalate (DOP) | Activated Sludge | iwaponline.com |

| Arthrobacter sp. JDC-32 | Phthalic Acid (intermediate) | Activated Sludge | iwaponline.com |

| Rhodococcus ruber YC-YT1 | DEHP, 12 other PAEs | Marine Plastic Debris | nih.gov |

| Bacillus sp. SAS-7 | DEHP | Activated Sludge | iwaponline.com |

| Enterobacter spp. YC-IL1 | DEHP | Polluted Soil | nih.gov |

Molecular Mechanisms of Enzymatic Breakdown (e.g., Hydrolases, Dioxygenases, Decarboxylases)

The microbial breakdown of a long-chain phthalate ester like this compound is a multi-step process initiated by a series of specific enzymatic reactions. The general pathway involves the initial hydrolysis of the ester bonds followed by the cleavage of the aromatic ring.

Hydrolases (Esterases): The first and often rate-limiting step in PAE degradation is the hydrolysis of the two ester bonds. iwaponline.com This reaction is catalyzed by enzymes called hydrolases or esterases. These enzymes cleave the ester linkages, releasing the long-chain alcohols (in this case, hexadecanol and octadecanol) and phthalic acid. iwaponline.comspringernature.com The process typically occurs stepwise: a diesterase first converts the dialkyl phthalate into a monoalkyl phthalate and an alcohol. Subsequently, a monoesterase acts on the monoalkyl phthalate to release the second alcohol molecule and phthalic acid. nih.gov The released long-chain alcohols are generally readily metabolized by a wide range of microorganisms.

Dioxygenases: Once phthalic acid is formed, the aromatic ring must be cleaved. In aerobic bacteria, this is initiated by phthalate dioxygenases. nih.govresearchgate.net These enzymes are a type of Rieske oxygenase that incorporates both atoms of molecular oxygen into the phthalate ring, creating an unstable intermediate called a dihydrodiol (e.g., cis-4,5-dihydrodiol phthalate). nih.gov This dihydroxylation step is crucial as it destabilizes the aromatic ring, preparing it for subsequent cleavage. The actinobacterial pathway involves a 3,4-dioxygenase, while other bacteria utilize a 4,5-dioxygenase, both leading to the formation of protocatechuate. nih.gov

Decarboxylases: Following dihydroxylation and subsequent dehydrogenation, the resulting dihydroxyphthalate intermediate undergoes decarboxylation. This reaction, catalyzed by a decarboxylase, removes a carboxyl group from the ring, yielding protocatechuate (3,4-dihydroxybenzoic acid). mst.dkepa.gov Protocatechuate is a key intermediate in the degradation pathways of many aromatic compounds. It is then funneled into central metabolic pathways, such as the Krebs cycle, after further enzymatic reactions involving ring cleavage. nih.gov

Role of Microbial Consortia and Synergistic Networks in Degradation

The complete mineralization of complex, recalcitrant compounds like long-chain phthalates is often more efficiently achieved by a microbial consortium rather than a single microbial strain. iwaponline.com Microbial consortia consist of multiple species that work in synergy, where the metabolic products of one organism serve as the substrate for another.

A classic example of this synergy is the degradation of di-n-octyl phthalate (DOP) by a co-culture of Gordonia sp. strain JDC-2 and Arthrobacter sp. strain JDC-32. iwaponline.com In this partnership, Gordonia sp. is responsible for the initial hydrolysis of DOP into phthalic acid, but it cannot degrade the phthalic acid itself. Arthrobacter sp., which cannot utilize DOP directly, then metabolizes the phthalic acid produced by the Gordonia strain. iwaponline.com This division of labor allows for the complete breakdown of the parent compound, which neither strain could achieve alone.

More complex synthetic consortia have been constructed to enhance the degradation of mixed PAE pollutants. One such consortium combined Glutamicibacter sp. ZJUTW (for short-chain PAEs), Gordonia sp. GZ-YC7 (for long-chain PAEs like DEHP and DOP), and Cupriavidus sp. LH1 (for the intermediates phthalic acid and protocatechuic acid). cabidigitallibrary.org This engineered community demonstrated significantly improved degradation efficiency for a mixture of six different phthalates in both liquid media and soil. cabidigitallibrary.org Such synergistic networks are crucial in natural environments, where different microbial populations specialize in distinct steps of the degradation pathway, from initial hydrolysis to the final mineralization of the aromatic ring. researchgate.net

Abiotic Transformation Processes

While microbial activity is the dominant force in the degradation of long-chain phthalates, abiotic processes such as photolysis and hydrolysis can also contribute to their transformation, albeit typically at much slower rates under natural environmental conditions. nih.govresearchgate.net

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Phthalate esters are susceptible to hydrolysis, which breaks the ester linkage to form the corresponding monoester and alcohol, and ultimately phthalic acid and two alcohol molecules. researchgate.net However, for high-molecular-weight phthalates, this reaction proceeds at a very slow rate under typical environmental conditions (i.e., neutral pH and ambient temperature). canada.caresearchgate.net

The hydrolysis rate of phthalates is highly dependent on pH. The reaction is substantially faster under acidic or, particularly, basic (alkaline) conditions compared to a neutral pH of 7, where the rate is often negligible. nih.govresearchgate.net Despite this, even under optimal abiotic conditions, the process remains slow. The hydrolysis half-life for DEHP in the environment has been estimated to be several decades. iwaponline.com One study specifically noted that the hydrolysis of DEHP at neutral pH was negligible over a 140-day experimental period. nih.gov Therefore, similar to photolysis, abiotic hydrolysis is not considered a primary degradation pathway for long-chain phthalates in most natural waters and soils. canada.canih.gov

Influence of Environmental Factors on Degradation Rates (e.g., pH, Temperature, Oxygen Availability)

The rate at which this compound undergoes degradation in the environment is significantly influenced by a variety of physicochemical and biological factors. Key among these are pH, temperature, and the availability of oxygen. While specific quantitative data on the degradation rates of this compound are not extensively documented in scientific literature, the behavior of other high-molecular-weight phthalate esters provides a strong basis for understanding how these environmental variables would impact its persistence and transformation. Generally, phthalates with longer alkyl chains, such as this compound, are more resistant to degradation than their shorter-chain counterparts. researchgate.net

The degradation of phthalate esters can occur through both abiotic processes like hydrolysis and biotic pathways mediated by microorganisms. nih.gov Each of these pathways is uniquely affected by ambient environmental conditions.

Influence of pH

The pH of the surrounding medium, whether in soil, sediment, or water, plays a critical role in both the chemical (abiotic) and biological degradation of phthalate esters.

Abiotic Hydrolysis: The hydrolysis of the ester bonds in phthalates is an important abiotic degradation pathway. This reaction is known to be catalyzed by both acidic and alkaline conditions. nih.gov The rate of ester hydrolysis is substantially increased under acidic or basic conditions compared to a neutral pH. epa.gov However, even under optimal pH conditions, the natural hydrolysis rates for high-molecular-weight phthalates are generally slow. researchgate.net For instance, the half-life of di(2-ethylhexyl) phthalate (DEHP), another high-molecular-weight phthalate, from hydrolysis alone can be extremely long under neutral conditions. researchgate.net

Microbial Degradation: For biodegradation, pH affects microbial growth and the enzymatic activity responsible for breaking down the phthalate molecule. nih.gov Most microbial degradation processes for phthalates are most efficient under near-neutral pH conditions (typically in the range of 6.0 to 8.0), as this is the optimal range for many soil and water microorganisms. nih.gov Extreme pH values, either highly acidic or highly alkaline, can inhibit microbial activity and thus slow down the rate of biodegradation. nih.gov

Research on a mixture of phthalates, including the high-molecular-weight di-n-octyl phthalate (DnOP), by the bacterium Gordonia sp. demonstrated a clear pH optimum. As shown in the table below, degradation was most effective at a neutral pH of 7.0.

Table 1: Effect of pH on the Biodegradation of a Phthalate Mixture by Gordonia sp.

This table illustrates the degradation efficiency of a phthalate mixture (including DMP, DBP, and DnOP) at an initial concentration of 500 mg/L over 5 days at 30°C. Data is based on findings for general phthalate degradation by Gordonia sp.

| Initial pH | Degradation Efficiency | Remarks |

|---|---|---|

| 5.0 | Low | Acidic conditions are inhibitory to microbial activity. |

| 6.0 | High | Favorable conditions for microbial degradation. |

| 7.0 | Very High (Complete) | Optimal pH for complete biodegradation. nih.gov |

| 8.0 | High | Slightly alkaline conditions are still favorable. |

| 9.0 | Low | Highly alkaline conditions are inhibitory to microbial activity. |

Influence of Temperature

Temperature directly impacts the rate of chemical reactions and the metabolic activity of microorganisms, thereby influencing both abiotic and biotic degradation rates.

Abiotic Hydrolysis: As with most chemical reactions, the rate of phthalate hydrolysis increases with temperature. nih.gov

Microbial Degradation: Temperature is a critical factor for biodegradation as it affects microbial growth, metabolism, and the kinetics of enzymatic reactions. nih.gov Generally, the rate of biodegradation increases with temperature up to an optimal point, beyond which the rate declines as high temperatures can lead to enzyme denaturation and reduced microbial activity. researchgate.net For many phthalate-degrading microorganisms, the optimal temperature range is between 30°C and 35°C. nih.govnih.gov

The study on Gordonia sp. also investigated the effect of temperature, finding that degradation was most efficient within a narrow range, as detailed in the table below.

Table 2: Effect of Temperature on the Biodegradation of a Phthalate Mixture by Gordonia sp.

This table shows the degradation efficiency of a phthalate mixture (including DMP, DBP, and DnOP) at an initial concentration of 500 mg/L over 5 days at a pH of 7.0. Data is based on findings for general phthalate degradation by Gordonia sp.

| Temperature (°C) | Degradation Efficiency | Remarks |

|---|---|---|

| 26 | Insufficient | Lower temperatures slow down microbial metabolism. |

| 28 | Moderate | Metabolic activity increases with temperature. |

| 30 | High (Complete) | Optimal temperature for complete biodegradation. nih.gov |

| 32 | High | Slightly above optimal, but still highly effective. |

| 34 | High | Upper end of the effective range for this species. |

Influence of Oxygen Availability

The presence or absence of oxygen is a determining factor in the metabolic pathways used by microorganisms to degrade phthalates. nih.gov

Aerobic Degradation: In the presence of oxygen, aerobic biodegradation is the primary and most efficient pathway for the complete mineralization of phthalate esters. researchgate.netmercer.edu Aerobic bacteria utilize oxygenases to attack the aromatic ring of the phthalate molecule, a key step in its breakdown. nih.govresearchgate.net The rate of the phthalate dioxygenase reaction is significantly increased in the presence of both the phthalate substrate and oxygen. nih.gov

Anaerobic Degradation: Under anoxic or anaerobic conditions (absence of oxygen), degradation can still occur but typically proceeds at a slower rate and via different biochemical pathways. nih.govuni-konstanz.de Anaerobic bacteria first activate the phthalate molecule to a thioester, followed by decarboxylation. nih.gov While effective, this process is generally less rapid than aerobic degradation. researchgate.net

For a large, complex molecule like this compound, the availability of oxygen is expected to be a critical factor, with more rapid and complete degradation occurring under aerobic conditions.

Advanced Analytical Methodologies for Environmental Monitoring of Hexadecyl Octadecyl Phthalate

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of hexadecyl octadecyl phthalate (B1215562) is the sample preparation phase. The primary objectives of this stage are to efficiently extract the analyte from the complex environmental matrix (such as soil, water, or sediment), concentrate it to a level suitable for instrumental detection, and simultaneously remove any substances that could interfere with the analysis.

Solid-Phase Extraction (SPE), Dispersive SPE, Magnetic SPE, and Molecularly Imprinted SPE

Solid-Phase Extraction (SPE) stands out as a frequently employed and highly effective technique for the preconcentration and cleanup of phthalates from liquid samples. Given the nonpolar nature and high molecular weight of hexadecyl octadecyl phthalate, reversed-phase SPE cartridges are particularly well-suited for this purpose. Cartridges containing C18-bonded silica (B1680970) are a common choice. The process involves passing the aqueous environmental sample through the SPE cartridge, which leads to the adsorption of the analyte onto the solid sorbent material. Subsequently, the retained this compound is eluted from the cartridge using a minimal volume of a suitable organic solvent.

To further enhance the efficiency, speed, and selectivity of the extraction process, several innovative variations of the traditional SPE technique have been developed:

Dispersive SPE (d-SPE): This technique is a key component of the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. In d-SPE, the sorbent material is directly added to the sample extract. This direct dispersion maximizes the contact area between the sorbent and the analyte, facilitating a more rapid and highly efficient cleanup process.

Magnetic SPE (MSPE): This advanced iteration of SPE utilizes magnetic nanoparticles that are functionalized with a suitable sorbent. The magnetic properties of these nanoparticles offer a significant advantage in the separation step. Following the extraction, the sorbent can be rapidly and effortlessly separated from the sample solution by applying an external magnetic field, thereby obviating the need for more time-consuming techniques like centrifugation or filtration.

Molecularly Imprinted SPE (MISPE): This highly selective technique employs molecularly imprinted polymers (MIPs). These are custom-synthesized polymers that possess recognition sites specifically tailored to the three-dimensional structure of the target analyte or a closely related molecule. The exceptional selectivity of MISPE makes it an invaluable tool for the extraction of trace quantities of specific phthalates from highly complex environmental matrices.

| SPE Technique | Principle | Advantages for this compound Analysis | Typical Sorbents |

|---|---|---|---|

| Conventional SPE | Analyte partitions between a solid sorbent and a liquid sample. | High preconcentration factor, reduced solvent consumption compared to LLE. | C18, Polystyrene-divinylbenzene (PS-DVB) |

| Dispersive SPE (d-SPE) | Sorbent is dispersed in the sample extract. | Fast, simple, effective for cleanup. | C18, Primary Secondary Amine (PSA) |

| Magnetic SPE (MSPE) | Sorbent is coated on magnetic nanoparticles. | Rapid separation, no need for centrifugation/filtration. | Magnetic nanoparticles with C18 or other functional groups. |

| Molecularly Imprinted SPE (MISPE) | Uses polymers with custom-made recognition sites. | High selectivity for the target analyte. | Molecularly Imprinted Polymers (MIPs) |

Solid-Phase Microextraction (SPME) and Membrane-Assisted Solvent Extraction

Solid-Phase Microextraction (SPME) is a modern, solvent-free, and non-destructive sample preparation technique that ingeniously combines the steps of sampling, extraction, and concentration into a single, streamlined process. The technique utilizes a fused silica fiber that is coated with a specific stationary phase. This fiber is exposed to the environmental sample, either through direct immersion into a liquid sample or by exposure to the headspace above a solid or liquid sample. During this exposure, the analytes in the sample adsorb onto the fiber's coating. Following the extraction, the fiber is retracted and directly transferred to the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for subsequent analysis. For a semi-volatile compound like this compound, the direct immersion SPME technique, employing a fiber with a nonpolar coating such as polydimethylsiloxane (B3030410) (PDMS), is the most suitable approach.

Membrane-assisted solvent extraction techniques, including hollow-fiber liquid-phase microextraction (HF-LPME), are capable of providing very high enrichment factors and an exceptional degree of sample cleanup. In a typical HF-LPME setup, the analyte is extracted from the aqueous sample, diffuses through a thin layer of an organic solvent that is immobilized within the pores of a porous hollow fiber, and is then collected in an acceptor solution contained within the lumen of the fiber.

Minimization of Background Contamination in Laboratory Procedures

A paramount challenge in the trace analysis of phthalates is their ubiquitous presence in the laboratory environment, which poses a significant and constant risk of background contamination. epa.gov As this compound is a commonly used plasticizer, it can potentially be found in a multitude of laboratory consumables and equipment. Therefore, the implementation of stringent control measures is absolutely essential to minimize the risk of sample contamination:

Exclusive Use of Glassware and Stainless Steel: The use of any plastic materials should be strictly avoided throughout the entire analytical procedure. All glassware must be meticulously cleaned and subsequently baked at a high temperature (for instance, 400 °C) to ensure the complete removal of any residual organic contaminants.

Utilization of High-Purity Solvents: All solvents employed for extraction, cleanup, and instrumental analysis must be of the highest available purity and should be routinely tested to confirm their freedom from phthalate contamination.

Inclusion of Procedural Blanks: With every batch of environmental samples being analyzed, it is imperative to include a procedural blank. This is a sample that contains no analyte but is subjected to every step of the analytical procedure in exactly the same manner as the actual samples. The analysis of the procedural blank provides a quantitative measure of the level of background contamination.

Maintenance of a Clean Laboratory Environment: The ambient air within the laboratory can be a significant source of phthalate contamination. To mitigate this, it is highly recommended that all sample preparation work be conducted within a clean hood. Additionally, analysts should minimize their use of personal care products, as these can also be a source of phthalate contamination.

Chromatographic Separation Techniques

Given the inherent complexity of environmental samples, which often contain a multitude of different compounds, the use of a powerful separation technique is indispensable for the accurate and reliable quantification of this compound.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Gas Chromatography (GC), when coupled with a sensitive and selective detector such as a mass spectrometer (MS) or a flame ionization detector (FID), is the most widely adopted and well-established analytical technique for the analysis of phthalates. nih.gov For the specific analysis of a high molecular weight compound such as this compound, the use of a high-temperature, low-bleed capillary column is essential. A column with a nonpolar stationary phase, for example, a 5% phenyl-methylpolysiloxane phase, is a typical choice for this application. perlan.com.pl To ensure that the high-boiling this compound is eluted from the column in a reasonable timeframe and with a good, symmetrical peak shape, a temperature-programmed oven is a necessary component of the GC system.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) represents a significant advancement over conventional single-column GC, offering a substantially higher resolving power. This enhanced separation capability is particularly beneficial for the analysis of highly complex environmental samples. In a GC × GC system, the entire effluent from the first chromatographic column (the first dimension) is continuously trapped by a modulator and then rapidly re-injected onto a second, shorter column that has a different stationary phase (the second dimension). This process results in a two-dimensional separation of the sample components, which provides a dramatic increase in resolution and the ability to effectively separate the target analyte from co-eluting matrix interferences. For the analysis of this compound, a common GC × GC column configuration would involve a nonpolar column in the first dimension and a more polar column in the second dimension.

| Parameter | Gas Chromatography (GC) | Comprehensive Two-Dimensional Gas Chromatography (GC × GC) |

|---|---|---|

| Principle | Separation based on partitioning between a mobile gas phase and a stationary phase in a single column. | Two-dimensional separation using two columns with different stationary phases connected by a modulator. |

| Resolution | Good | Excellent, significantly higher peak capacity. |

| Sensitivity | High, especially with selective detectors like MS. | Enhanced due to peak focusing in the modulator. |

| Application for this compound | Suitable for routine analysis in less complex matrices. | Ideal for complex environmental samples with many potential interferences. |

| Typical Column Set | Single nonpolar column (e.g., DB-5ms). | 1st Dimension: Nonpolar (e.g., DB-5ms); 2nd Dimension: Polar (e.g., DB-17ms). |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of non-volatile or thermally sensitive compounds like this compound. govst.edu The separation is typically achieved using a reversed-phase approach, where a non-polar stationary phase, most commonly a C18 column, is used in conjunction with a polar mobile phase. govst.edumdpi.comnih.gov

For high-molecular-weight phthalates, a gradient elution is often employed. This method involves changing the composition of the mobile phase during the analysis, starting with a higher polarity solvent (e.g., water) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). govst.edumdpi.com This gradient ensures that the highly retained, non-polar this compound is efficiently eluted from the column, resulting in better peak shape and resolution. The selection of the stationary and mobile phases is critical for achieving the desired separation from other contaminants present in environmental samples. govst.edu

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 4 µm) | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (often with buffer like ammonium (B1175870) acetate) | mdpi.comphenomenex.com |

| Flow Rate | 0.5 - 1.5 mL/min | nih.govphenomenex.com |

| Detection | DAD, UV, or MS | researchgate.netnih.gov |

Spectrometric Detection and Quantification Methods

Spectrometric methods coupled with chromatographic separation are the cornerstone for the sensitive detection and reliable quantification of phthalates in environmental samples.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful detection technique frequently coupled with either gas chromatography (GC) or liquid chromatography (LC) for phthalate analysis due to its high sensitivity and specificity. mdpi.comnih.gov When coupled with HPLC (LC-MS), soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used.

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity of the analysis, which is crucial for complex environmental matrices. viurrspace.ca In MS/MS, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. The instrument then monitors one or more of these specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). viurrspace.cachromatographyonline.com This process minimizes matrix interference and provides a high degree of confidence in the identification and quantification of the analyte.

For most dialkyl phthalates, a common and stable fragment ion is the protonated phthalic anhydride (B1165640) at a mass-to-charge ratio (m/z) of 149. mdpi.comresearchgate.netgcms.cz This characteristic fragment is often used in precursor ion scans to screen for the presence of any phthalate esters in a sample. mdpi.com For a large, asymmetric molecule like this compound, specific fragmentation pathways would be determined to establish unique precursor-product ion transitions for its unequivocal identification.

High-Resolution Time-of-Flight Mass Spectrometry (HRTOFMS) with Atmospheric Pressure Chemical Ionization (APCI)

For high-molecular-weight phthalates, which can be challenging to analyze by conventional GC-MS due to their low volatility, the combination of Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and High-Resolution Time-of-Flight Mass Spectrometry (HRTOFMS) offers significant advantages. chromatographyonline.comresearchgate.net

APCI is a soft ionization technique that, when coupled with GC, successfully ionizes large phthalates, typically yielding a protonated molecular ion ([M+H]⁺) as the base peak with minimal fragmentation. chromatographyonline.comresearchgate.net This is a marked improvement over harsher ionization methods like Electron Impact (EI), which cause extensive fragmentation and can make it difficult to determine the molecular weight of the parent compound. researchgate.net

The TOF mass analyzer provides high mass resolution and accuracy, allowing for the determination of the elemental composition of an ion from its exact mass. nih.gov For this compound (C₄₂H₇₄O₄), the theoretical exact mass of its protonated molecule is 643.5663 g/mol . nih.gov HRTOFMS can measure this mass with high accuracy (typically with errors less than 5 ppm), which allows for confident identification and differentiation from other co-eluting compounds in a complex sample. chromatographyonline.com This combination of soft ionization and high-resolution mass analysis is particularly powerful for the characterization and sensitive detection of high-molecular-weight phthalates in environmental samples like sediment. chromatographyonline.comresearchgate.net

UV Detection and Diode Array Detection (DAD)

UV-Visible (UV-Vis) spectroscopy is a common detection method for HPLC. thermofisher.com Phthalates, including this compound, possess a benzene (B151609) ring which acts as a chromophore, absorbing ultraviolet light. A standard UV detector can monitor the absorbance at a single, fixed wavelength (e.g., 230 nm) to quantify the eluting compounds. nih.govresearchgate.net

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers an advantage over a standard UV detector by simultaneously measuring the absorbance across a wide range of UV-Vis wavelengths. nih.govtaylorfrancis.com This capability provides a complete UV-Vis spectrum for each compound as it elutes from the HPLC column. The obtained spectrum can be compared against a library of known spectra for compound identification and confirmation. taylorfrancis.com Furthermore, DAD allows for peak purity analysis, which helps to determine if a single chromatographic peak consists of one or multiple co-eluting compounds. taylorfrancis.com

| Detector | Principle | Advantages for this compound | Limitations |

|---|---|---|---|

| MS/MS | Monitors specific precursor-to-product ion transitions. | Very high selectivity and sensitivity; reduces matrix effects. viurrspace.ca | Requires optimization of fragmentation parameters for the specific compound. |

| HRTOFMS | Provides high-resolution, accurate mass measurement. | Confirms elemental composition; excellent for identifying unknowns in complex samples. nih.govchromatographyonline.com | Higher instrument cost. |

| UV/DAD | Measures absorbance of UV-Vis light by the phthalate ring. | Robust, cost-effective; DAD provides spectral data for identification and peak purity. nih.govtaylorfrancis.com | Less sensitive and selective than MS; requires a chromophore. researchgate.net |

Emerging Analytical Approaches and Method Development

To meet the increasing demand for automated, reliable, and sensitive methods for determining trace levels of phthalates in environmental samples, researchers are developing advanced, hyphenated techniques.

On-line Coupled Liquid Chromatography-Gas Chromatography (LC-GC-MS)

On-line coupled LC-GC-MS is a powerful and automated technique for the analysis of trace-level contaminants in highly complex matrices. mdpi.com This approach combines the high separation capacity of LC for sample cleanup with the high-resolution separation of GC and the sensitive, selective detection of MS. mdpi.com

In this setup, the sample is first injected into the LC system. The LC step effectively separates the target analytes, such as this compound, from the bulk of the matrix interferences. A specific fraction of the LC eluent containing the compound of interest is then automatically transferred to the GC-MS system for further separation and analysis. This on-line coupling integrates sample preparation, fractionation, and analysis into a single, automated process, which minimizes sample handling, reduces the risk of contamination, and can improve analytical throughput. mdpi.com This technique shows significant potential for enhancing the analysis of high-molecular-weight phthalates in challenging environmental samples. mdpi.com

Non-Targeted Screening and Metabolite Identification

Non-targeted screening (NTS) methodologies, primarily employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS), have become powerful tools for identifying a broad spectrum of environmental contaminants, including plasticizers like this compound, without a priori selection of target analytes. jhu.edu This approach is particularly valuable for discovering novel or unexpected chemicals and degradation products in complex environmental matrices. nih.gov The general workflow for NTS involves sample preparation designed to be as non-selective as possible, followed by HRMS data acquisition and sophisticated data mining to tentatively identify compounds. jhu.edu For instance, a non-targeted screening method using ultrasound-assisted extraction followed by HPLC-QTOF-MS has been successfully developed to screen for various plastic-related chemicals in food. nih.gov

In the context of this compound, a high molecular weight phthalate, its metabolism is expected to follow the general pathway observed for other long-chain phthalates. nih.govresearchgate.net This process typically involves two main phases. The initial step is the hydrolysis of one of the ester linkages, catalyzed by lipases or esterases, to form the corresponding monoester, monohexadecyl phthalate or monooctadecyl phthalate. researchgate.netnih.gov Unlike short-chain phthalates where the monoester is the primary urinary metabolite, long-chain phthalate monoesters undergo further biotransformation. nih.govnih.gov

The second phase involves the oxidation of the long alkyl chains (hexadecyl and octadecyl groups). researchgate.netnih.gov This can include hydroxylation at various positions on the alkyl chain and subsequent oxidation to ketones or carboxylic acids. nih.gov These oxidized metabolites are generally more water-soluble and are the predominant forms excreted in urine. nih.gov For other high-molecular-weight phthalates like di(2-ethylhexyl) phthalate (DEHP), less than 10% of the metabolites are the simple monoester, with the majority being oxidized forms. nih.gov Therefore, identifying these oxidized metabolites is crucial for accurately assessing exposure to this compound. Non-targeted screening can aid in the discovery of these specific metabolites in biological samples, providing a more complete picture of exposure. nih.gov

Table 1: General Metabolic Pathway of Long-Chain Phthalates

| Phase | Transformation | Resulting Metabolites |

| Phase I | Hydrolysis of one ester bond | Monoester (e.g., Monohexadecyl phthalate, Monooctadecyl phthalate) |

| Phase II | Oxidation of the alkyl chain | Hydroxylated metabolites, Carboxylated metabolites, Ketone metabolites |

| Phase III | Conjugation (optional) | Glucuronide conjugates |

Direct Probe Analysis for Solid Materials

Direct probe analysis techniques offer a rapid and minimally destructive approach for screening solid materials, such as polymers and consumer products, for the presence of this compound. These methods are advantageous as they often eliminate the need for time-consuming solvent extraction procedures. thermofisher.com

One prominent technique is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) . This method involves the thermal decomposition of a small sample of the solid material in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile compounds by GC-MS. Py-GC-MS is a well-established method for the analysis of additives in polymers and can be used for the quantification of phthalates. thermofisher.com The technique simplifies sample pre-treatment and improves the efficiency of analysis with good repeatability. thermofisher.com

Another set of powerful direct probe techniques falls under the umbrella of Ambient Ionization Mass Spectrometry . These methods allow for the analysis of samples in their native state at atmospheric pressure. Examples include:

Direct Analysis in Real Time (DART)

Desorption Electrospray Ionization (DESI)

Direct Inlet Probe-Atmospheric Pressure Chemical Ionization (DIP-APCI)

These surface sampling methods are rapid, sensitive, and allow for reliable identification of phthalates on solid surfaces within minutes. researchgate.net For instance, DESI-MS has been successfully used for the screening of phthalates in consumer goods. researchgate.net Similarly, Proton Transfer Reaction-Mass Spectrometry (PTR-MS) with direct headspace sampling can be employed to analyze phthalate esters, offering a quick and selective identification method. coventry.ac.uk These techniques are particularly useful for high-throughput screening of products to ensure compliance with regulations regarding phthalate content.

Computational Studies in Analytical Method Optimization

Computational studies, particularly those employing Density Functional Theory (DFT), are increasingly being used to enhance and optimize analytical methods for phthalates. These theoretical approaches provide valuable insights into the physicochemical properties of molecules, which can be used to predict their behavior in various analytical systems. mdpi.comoup.com

For example, DFT calculations can determine molecular parameters such as:

Dipole moment: Influences electrostatic interactions. oup.com

Polarizability: Affects the ease with which the electron cloud can be distorted. oup.com

Proton affinity: Key for predicting ionization efficiency in techniques like Chemical Ionization Mass Spectrometry (CI-MS). mdpi.comoup.com

Ionization energy: Important for understanding fragmentation patterns in mass spectrometry. oup.com

By computing these parameters, researchers can predict the rate constants of ion-molecule reactions, which is fundamental to techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS). mdpi.com This allows for the determination of volatile organic compound (VOC) concentrations, including phthalates, without the need for external calibration standards. mdpi.comoup.com

Furthermore, computational models can be used to simulate the interactions between phthalates and various components of an analytical system. For instance, physiologically based pharmacokinetic (PBPK) models can be used in reverse dosimetry to estimate daily intake of phthalates based on urinary metabolite concentrations. nih.gov These models simulate the absorption, distribution, metabolism, and excretion of the compounds. nih.gov Such computational tools are invaluable for optimizing extraction efficiencies, predicting chromatographic retention times, and understanding fragmentation pathways in mass spectrometry, ultimately leading to more robust and accurate analytical methods. nih.gov

Validation and Quality Assurance in Phthalate Analysis

Method validation and rigorous quality assurance/quality control (QA/QC) procedures are essential to ensure the accuracy, reliability, and reproducibility of data generated from the analysis of this compound. researchgate.net The goal of method validation is to provide objective evidence that the analytical method is fit for its intended purpose. researchgate.net Even standardized methods require in-laboratory validation to account for variations in instrumentation, environmental conditions, and analyst technique. researchgate.net

Key performance parameters that must be evaluated during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards. cornerstoneanalytical.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). oregonstate.edu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies on spiked samples. oregonstate.edu

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. oregonstate.edu

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oregonstate.edu

Table 2: Key Validation Parameters in Phthalate Analysis

| Parameter | Description | Common Acceptance Criteria |

| Linearity | Establishes the range over which the analyte response is proportional to concentration. | Coefficient of determination (r²) > 0.99 |

| Precision | Measures the repeatability of the method. | Relative Standard Deviation (RSD) < 15-20% |

| Accuracy | Measures the agreement between the measured value and the true value. | Recovery of 80-120% for spiked samples |

| LOD | The lowest concentration that can be reliably detected. | Signal-to-noise ratio (S/N) of 3:1 |

| LOQ | The lowest concentration that can be reliably quantified. | Signal-to-noise ratio (S/N) of 10:1 |

Quality assurance protocols involve the routine implementation of measures to ensure that the analytical data are of high quality. This includes the analysis of quality control (QC) samples, such as laboratory reagent blanks (LRBs), matrix spikes, and certified reference materials (CRMs), with each batch of environmental samples. nih.govresearchgate.net The results of these QC samples must fall within established acceptance criteria for the data to be considered valid. cornerstoneanalytical.com Adherence to these QA/QC practices is critical for generating defensible data in environmental monitoring studies of this compound. eurofins.in

Ecological Impact Studies in Non Human Biota Pertaining to Long Chain Phthalate Exposure

Impact on Aquatic Ecosystems

There is currently a lack of specific data from studies on aquatic organisms and food webs concerning exposure to hexadecyl octadecyl phthalate (B1215562). Similarly, information regarding its accumulation in aquatic sediments and biota is not available in the reviewed literature.

Studies on Aquatic Organisms (Fish, Invertebrates) and Food Webs

No research studies were identified that specifically investigated the impact of hexadecyl octadecyl phthalate on aquatic organisms such as fish or invertebrates. Consequently, there is no information on its potential effects on aquatic food web dynamics.

Accumulation in Aquatic Sediments and Biota

Data on the accumulation, bioconcentration, or biomagnification of this compound in aquatic sediments or the tissues of aquatic organisms are not present in the available scientific literature.

Impact on Terrestrial and Sediment Environments

The presence and effects of this compound in terrestrial and sediment ecosystems have not been a subject of specific scientific investigation based on the available data.

Phthalate Presence in Soil and Sediment Macroorganisms

There are no available studies that have measured the concentration or confirmed the presence of this compound in soil or sediment macroorganisms.

Influence on Soil Health and Microbial Communities

The potential influence of this compound on soil health parameters or the composition and function of soil microbial communities has not been documented in the reviewed scientific literature.

Mechanisms of Ecotoxicity in Model Organisms (Conceptual Framework without specific effects)

While a conceptual framework for the ecotoxicity of long-chain phthalates can be hypothesized based on their chemical properties, no studies have specifically elucidated the mechanisms of toxicity for this compound in any model organism. Generally, the ecotoxicity of phthalates is related to their lipophilicity, which influences their bioavailability and potential to interfere with biological membranes and endocrine systems. However, without specific research on this compound, any proposed mechanism would be speculative and not based on direct evidence for this compound.

Synthesis and Industrial Application Research Relevant to Environmental Contamination

Industrial Applications of Long-Chain Phthalate (B1215562) Esters as Polymer Additives

Long-chain phthalate esters, including compounds like hexadecyl octadecyl phthalate, are primarily utilized as additives to modify and enhance the properties of various polymers. Their high molecular weight and specific chemical structure make them suitable for applications demanding durability and permanence.

Role as Plasticizers in Polyvinyl Chloride (PVC) and Other Polymers

This compound functions as a high-molecular-weight plasticizer, a substance incorporated into a polymer to increase its flexibility, workability, and resilience. seepvcforum.comhallstarindustrial.com The primary application for such plasticizers is in polyvinyl chloride (PVC), a polymer that is inherently rigid and brittle in its pure form. seepvcforum.comflexvinylalliance.com

The mechanism of plasticization involves the insertion of the plasticizer molecules between the long polymer chains of PVC. seepvcforum.com In its rigid state, PVC molecules are held closely together by strong intermolecular forces. seepvcforum.com When a plasticizer is introduced during processing at elevated temperatures, its molecules, which possess both polar and non-polar regions, are able to disrupt these forces. seepvcforum.com The long, non-polar alkyl chains (the C16 hexadecyl and C18 octadecyl groups) of this compound effectively push the PVC chains apart, increasing the free volume between them. seepvcforum.comhallstarindustrial.com This separation prevents the polymer chains from re-establishing their rigid structure as the material cools, resulting in a flexible and softer end product. seepvcforum.com

High-molecular-weight phthalates are valued for their permanence, characterized by low volatility and low migration, which is crucial for the longevity of the flexible PVC product. seepvcforum.com Due to their widespread use in making materials flexible, phthalate esters are among the most common plasticizers, with applications ranging from construction materials and automotive components to consumer goods. nih.govnih.govaccio.com

| Property | Description | Relevance of this compound |

| Plasticizing Efficiency | The ability of a plasticizer to impart flexibility to a polymer with a minimal amount. seepvcforum.com | The long alkyl chains provide effective separation of polymer chains, leading to good flexibility. |

| Permanence | The ability of a plasticizer to remain within the polymer matrix over time and under various conditions. | High molecular weight contributes to low volatility and reduced migration compared to shorter-chain phthalates. seepvcforum.com |

| Compatibility | The ability of the plasticizer to form a stable, homogeneous mixture with the polymer. seepvcforum.com | The ester structure is generally compatible with the polar nature of PVC. |

Mechanisms of Release from Polymeric Matrices into the Environment

A critical aspect of using phthalate esters like this compound is that they are not chemically (covalently) bonded to the polymer matrix. ni.ac.rsmdpi.comcalpoly.edu They are physically dispersed within the polymer, held in place by weaker intermolecular forces such as van der Waals forces and hydrogen bonds. nih.gov This lack of a permanent chemical bond allows for their gradual release into the environment through several mechanisms. mdpi.comresearchgate.net

The release, often termed leaching or migration, can occur throughout the product's service life and after its disposal. royalsocietypublishing.orgnih.gov This process is a significant pathway for the entry of phthalates into aquatic and terrestrial environments. nih.govacs.org Research has shown that plastics can act as a long-term source of phthalates, releasing them over periods that can span decades. nih.govacs.orgspringernature.com

Several factors influence the rate and extent of this release:

Diffusion: The primary mechanism is diffusion, where a concentration gradient drives the movement of plasticizer molecules from the polymer's interior to its surface, from where they can be transferred to a contacting medium (e.g., water, air, or soil). royalsocietypublishing.orgnih.gov

Hydrophobicity: Higher-molecular-weight, more hydrophobic phthalates, such as this compound, are more resistant to migration and have lower leaching rates compared to lower-molecular-weight phthalates. royalsocietypublishing.orgnih.govnih.gov This is due to their lower water solubility and stronger affinity for the polymer matrix. ni.ac.rsroyalsocietypublishing.org

Environmental Conditions: External factors can significantly accelerate the release. Elevated temperatures increase the kinetic energy of the molecules, enhancing diffusion rates. nih.gov Exposure to ultraviolet (UV) radiation from sunlight can cause photoaging, leading to the degradation of the polymer surface, which in turn enhances the leaching of phthalates. royalsocietypublishing.orgspringernature.com

Contact Medium: The nature of the surrounding environment plays a crucial role. Phthalates are lipophilic (fat-soluble) and will leach more readily into non-polar substances like oils and fats. nih.govspecialchem.com The presence of organic solvents can also increase the amount of phthalates released. acs.org

Physical Abrasion: Physical wear and tear can create microplastic particles, drastically increasing the surface-area-to-volume ratio and accelerating the leaching process. royalsocietypublishing.orgnih.gov

| Release Mechanism | Description | Influencing Factors |

| Leaching | The slow, continuous release of the plasticizer into a surrounding liquid (e.g., water). nih.govunivie.ac.at | Water solubility of the phthalate, temperature, water flow rate. |

| Migration | The transfer of the plasticizer into a contacting solid or liquid (e.g., food, skin). mdpi.com | Temperature, type of contact material (especially fatty or oily substances). specialchem.com |

| Volatilization | The evaporation of the plasticizer from the polymer surface into the air. | Vapor pressure of the phthalate (lower for long-chain esters), temperature, air circulation. mdpi.com |

| Abrasion/Weathering | Physical breakdown of the plastic into smaller particles, exposing more surface area for release. mdpi.comroyalsocietypublishing.org | UV exposure, mechanical stress, environmental erosion. springernature.com |

Synthetic Routes and Structural Variations of Phthalate Esters

The industrial production of phthalate esters involves well-established chemical processes, primarily centered on esterification reactions. The specific structure of the alcohol used determines the properties of the final phthalate product.

General Esterification Reactions for Phthalate Synthesis

This compound, like other phthalate esters, is synthesized through the esterification of phthalic anhydride (B1165640) with the corresponding alcohols—in this case, a mixture of hexadecanol (B772) (C16) and octadecanol (C18). nih.govias.ac.in Phthalic anhydride is the preferred starting material over phthalic acid due to its higher reactivity and the fact that only one mole of water is produced per mole of diester formed. google.com

The synthesis is typically a two-stage process:

Monoester Formation: A rapid, non-catalyzed reaction occurs when phthalic anhydride is mixed with the alcohol, opening the anhydride ring to form a monoester. researchgate.netresearchgate.net

Diester Formation: The second esterification, converting the monoester to a diester, is a slower, reversible reaction. researchgate.netresearchgate.net To drive this reaction to completion, a catalyst is used, and the water produced is continuously removed from the reaction mixture, often by azeotropic distillation. google.comgoogle.com

A variety of catalysts can be employed for this second stage. Acid catalysts like sulfuric acid or para-toluenesulfonic acid (p-TSA) are effective but can sometimes promote side reactions. google.com Organometallic catalysts, particularly tetra-alkyl titanates, are widely used in modern processes as they offer high reaction rates and yields with fewer unwanted byproducts. google.comgoogle.com

| Catalyst Type | Examples | Advantages | Disadvantages |

| Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid (p-TSA) google.comgoogle.com | Low cost, readily available. | Can cause corrosion; may lead to dehydration of alcohols and formation of ether byproducts. google.com |

| Organometallic Catalysts | Tetra-alkyl titanates (e.g., tetra-isopropyl titanate) google.com | High efficiency, high product purity, fewer byproducts (e.g., dialkyl ethers). google.com | Higher cost, sensitive to moisture. |

| Heterogeneous Catalysts | Zeolites, Heteropoly acids ias.ac.in | Easily separated from the reaction mixture, potentially reusable. | May have lower activity compared to homogeneous catalysts. |

Challenges and Considerations in the Synthesis of Long-Chain Diesters

The synthesis of a specific long-chain, mixed diester like this compound presents several challenges:

Product Mixture: When reacting phthalic anhydride with a mixture of two different alcohols (hexadecanol and octadecanol), the reaction will statistically produce a mixture of three different diesters: di-hexadecyl phthalate, di-octadecyl phthalate, and the desired this compound. Controlling the precise ratio to favor the mixed ester requires careful management of reaction stoichiometry and conditions.

Reaction Rate: Esterification reactions involving long-chain alcohols are generally slower than those with short-chain alcohols due to steric hindrance. This may necessitate more aggressive reaction conditions (higher temperatures or higher catalyst concentrations), which can increase the risk of side reactions.

Byproduct Formation: A common side reaction, particularly with acid catalysts, is the dehydration of two alcohol molecules to form a dialkyl ether. google.com The use of titanate catalysts can minimize this issue. google.com

Purity and Purification: The final product must be purified to remove unreacted alcohols, monoester, catalyst residues, and any byproducts. The high boiling points of long-chain phthalates and byproducts make purification by distillation energy-intensive.

Raw Material Costs: The production of specialty esters is sensitive to the cost and availability of the long-chain alcohol feedstocks. accio.commarketdataforecast.com Volatility in the supply of these oleochemicals can impact the economic feasibility of production. marketdataforecast.com

Analytical Complexity: The ubiquitous presence of phthalates in laboratory equipment and solvents can lead to background contamination, complicating quality control and trace analysis of the final product. researchgate.netresearchgate.net

Environmental Remediation and Management Strategies for Phthalate Esters

Bioremediation Approaches

Bioremediation leverages the metabolic capabilities of living organisms to break down or transform pollutants into less harmful substances. This strategy is considered a cost-effective and environmentally friendly alternative to conventional physicochemical treatments. For phthalate (B1215562) esters, bioremediation research has explored a range of biological systems, from microorganisms to plants.

Microbial degradation is a primary pathway for the elimination of phthalate esters from the environment. A diverse array of bacteria and fungi have been identified with the ability to utilize phthalates as a source of carbon and energy. The process typically begins with the hydrolysis of the phthalate diester into a monoester and then to phthalic acid, followed by the cleavage of the aromatic ring.

However, the biodegradability of phthalates is significantly influenced by their chemical structure. High molecular weight phthalates, such as Hexadecyl octadecyl phthalate, are generally more resistant to microbial degradation than their short-chain counterparts. This recalcitrance is often attributed to the steric hindrance presented by the long, complex alkyl chains, which can impede enzymatic action at the ester bond. researchgate.net

Despite these challenges, studies have isolated microbial strains capable of degrading long-chain phthalates. Gram-positive bacteria, in particular, have demonstrated a broad substrate spectrum, showing capabilities in degrading both low and high molecular weight phthalate esters. For instance, a strain of Gordonia sp. was found to degrade the high molecular weight di-n-octyl phthalate (DnOP), achieving 83.5% degradation of a 1000 mg/L initial concentration within 120 hours. nih.gov Similarly, Nocardia asteroides LMB-7, isolated from electronic waste soil, demonstrated the ability to degrade di-(2-ethylhexyl) phthalate (DEHP), another high molecular weight phthalate. nih.gov The complete mineralization of these complex molecules often requires the synergistic action of diverse microbial consortia. researchgate.net

For high molecular weight phthalates, the long alkyl side chains can physically obstruct the enzyme's active site, making the hydrolysis process slower and less efficient. researchgate.net This steric effect is a major reason for the persistence of compounds like this compound in the environment. Research into enzymatic degradation often focuses on identifying and characterizing novel enzymes with improved activity towards these more complex substrates. For example, various esterases have been isolated from fungal species like Fusarium, which show enhanced activity in the presence of phthalates like dibutyl phthalate (DBP), suggesting enzymatic induction. nih.gov While much of the specific research has been on phthalates with shorter chains than this compound, the fundamental enzymatic mechanism of ester hydrolysis remains the same. The challenge lies in finding enzymes that can accommodate the large hexadecyl and octadecyl alcohol chains.

Phytoremediation, the use of plants to clean up contaminated environments, offers a promising strategy for managing phthalate pollution in soil. Plants can absorb, translocate, and metabolize various organic pollutants. For phthalate esters, uptake from the soil through the root system is a primary pathway.

Studies investigating high molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP) have shown that plants can indeed absorb these compounds. For instance, lettuce, strawberry, and carrot plants were all shown to take up DEHP from the soil. nih.gov However, the translocation of these hydrophobic, high molecular weight compounds from the roots to the shoots (stems and leaves) is often limited. nih.govresearchgate.net This suggests that while plants can extract long-chain phthalates from the soil, the compounds may accumulate primarily in the root tissues.

Once absorbed, plants can metabolize phthalate esters. The primary metabolic step, similar to microbial degradation, is the hydrolysis of the diester to its corresponding monoester. nih.gov Research on carrot cell cultures demonstrated that DEHP was transformed into its monoester, mono(2-ethylhexyl) phthalate (MEHP). nih.gov This indicates that plants possess the necessary enzymatic machinery to initiate the breakdown of these complex molecules. The effectiveness of phytoremediation for very long-chain phthalates like this compound would depend on the specific plant species' ability to absorb and metabolize such a large, hydrophobic molecule.

Symbiotic co-cultures of microalgae and bacteria present an innovative approach to enhance the bioremediation of organic pollutants, including phthalates. In these systems, the two groups of microorganisms work together, creating conditions that are more favorable for degradation than when either is used alone.

The synergistic relationship is based on a simple exchange of gases: the microalgae perform photosynthesis, producing oxygen that the aerobic bacteria then use to break down organic pollutants. In return, the bacteria respire, releasing carbon dioxide that the microalgae utilize for photosynthesis. This mutualistic interaction can overcome limitations such as oxygen deficiency, which can slow down aerobic degradation processes.

While specific studies on this compound are not available, the principle has been demonstrated for other phthalates. Algae-bacteria co-culture systems have shown superior performance in the removal of dibutyl phthalate (DBP) and diethyl phthalate (DEP) from synthetic wastewater when compared to single-organism systems. This enhanced efficiency suggests that such co-cultures could be a promising strategy for tackling the degradation of more persistent, high molecular weight phthalates.

Engineered Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are a critical barrier preventing the release of pollutants into aquatic environments. The fate and removal of phthalate esters within these engineered systems have been the subject of extensive study, as WWTP effluents can be a significant source of phthalates in surface waters.

Conventional wastewater treatment plants, which typically include primary settling and secondary biological treatment (e.g., activated sludge), can achieve moderate to high removal of many phthalate esters. However, the removal efficiency is highly dependent on the specific phthalate's physicochemical properties, particularly its hydrophobicity and molecular weight.

For high molecular weight and highly hydrophobic phthalates like this compound, the primary removal mechanism in conventional WWTPs is not biodegradation but rather sorption to sludge particles. Due to their low water solubility and high octanol-water partition coefficient (Kow), these compounds tend to attach to suspended organic matter, which is then removed from the wastewater stream during primary and secondary settling processes.

Removal Efficiencies of High Molecular Weight Phthalates in Conventional Wastewater Treatment

| Phthalate Ester | Abbreviation | Treatment Process | Removal Efficiency (%) |

|---|---|---|---|

| di(2-ethylhexyl) phthalate | DEHP | Conventional Activated Sludge | ~78% |

| di-n-octyl phthalate | DnOP | Conventional Activated Sludge | Generally high due to sorption, but resistant to biodegradation |

It is important to note that while sorption effectively removes these compounds from the treated effluent, it concentrates them in the sewage sludge. The subsequent fate of these phthalates depends on the sludge disposal method, which may include landfilling, incineration, or land application, potentially reintroducing them into the environment.

Advanced Treatment Technologies for Residual Phthalates

The removal of residual concentrations of phthalate esters, particularly high-molecular-weight compounds like this compound, from wastewater effluents often requires advanced treatment technologies beyond conventional biological processes. These technologies are designed to degrade or capture these persistent organic pollutants. nih.gov

Advanced Oxidation Processes (AOPs) are a prominent group of technologies for the degradation of phthalates. researchgate.net AOPs utilize strong oxidizing agents, such as hydroxyl radicals, to break down complex organic molecules. Common AOPs applicable to phthalate removal include ozonation, UV/H2O2, and Fenton-based processes. researchgate.net The efficacy of these treatments generally depends on the specific phthalate's chemical structure, with removal efficiencies for various phthalates reported to be in the range of 70-95%. researchgate.net For HMWPs, which are less water-soluble, the mass transfer of the compound to the oxidizing agent can be a rate-limiting step.

Another advanced treatment approach is the use of membrane filtration. Technologies like nanofiltration and reverse osmosis can effectively remove a broad spectrum of organic contaminants, including phthalates. The removal mechanism is primarily based on size exclusion and the physicochemical interactions between the phthalate molecule and the membrane surface.

Table 1: Overview of Advanced Treatment Technologies for Phthalate Esters

| Technology | Description | General Applicability to High-Molecular-Weight Phthalates |

|---|---|---|

| Advanced Oxidation Processes (AOPs) | Utilizes highly reactive species (e.g., hydroxyl radicals) to chemically degrade organic pollutants. researchgate.net | Potentially effective, though mass transfer limitations may exist due to low water solubility. |

| Membrane Filtration | Physically separates contaminants from water using semi-permeable membranes (e.g., nanofiltration, reverse osmosis). | High removal efficiency is expected due to the large molecular size of this compound. |

| Adsorption | Contaminants are removed from the liquid phase by adhering to the surface of a solid adsorbent material. iwaponline.com | Effective for a wide range of phthalates; performance depends on the choice of adsorbent. iwaponline.com |

Optimization of Combined Treatment Processes

To enhance the removal efficiency and cost-effectiveness of phthalate remediation, the integration of different treatment technologies is often necessary. The combination of anaerobic wastewater treatment with a membrane bioreactor, for example, has been shown to significantly increase the removal of certain phthalates from 65%-71% to 95%-97%. researchgate.net